
N1-(tert-butyl)-2-bromo-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(tert-butyl)-2-bromo-2-phenylacetamide is an organic compound characterized by the presence of a tert-butyl group, a bromine atom, and a phenylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-(tert-butyl)-2-bromo-2-phenylacetamide typically involves the reaction of tert-butylamine with 2-bromo-2-phenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: N1-(tert-butyl)-2-bromo-2-phenylacetamide can undergo several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by various nucleophiles.
Oxidation and Reduction: The phenylacetamide moiety can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the phenylacetamide moiety.
Reduction: Reduced derivatives of the phenylacetamide moiety.
Hydrolysis: Corresponding carboxylic acid and tert-butylamine.
Applications De Recherche Scientifique
N1-(tert-butyl)-2-bromo-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N1-(tert-butyl)-2-bromo-2-phenylacetamide involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The phenylacetamide moiety can interact with biological macromolecules, potentially inhibiting or modifying their activity. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
N-tert-Butylbenzenesulfinimidoyl chloride: Another compound with a tert-butyl group and a phenyl moiety, used as an oxidant in organic synthesis.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: A derivative of N-Boc piperazine, used as an intermediate in the synthesis of various organic compounds.
Uniqueness: N1-(tert-butyl)-2-bromo-2-phenylacetamide is unique due to the combination of its tert-butyl, bromine, and phenylacetamide groups. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
55341-86-1 |
|---|---|
Formule moléculaire |
C12H16BrNO |
Poids moléculaire |
270.17 g/mol |
Nom IUPAC |
2-bromo-N-tert-butyl-2-phenylacetamide |
InChI |
InChI=1S/C12H16BrNO/c1-12(2,3)14-11(15)10(13)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,15) |
Clé InChI |
VXEFRBVOWZKXBA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)C(C1=CC=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


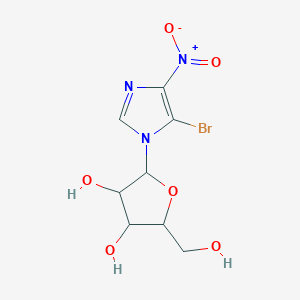

![manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14007455.png)

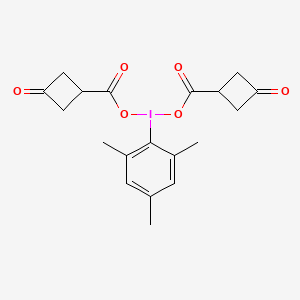
![Dichloro{7-[hydroxy(diphenyl)methyl]-9h-fluoren-2-yl}methanol](/img/structure/B14007470.png)
![4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]-](/img/structure/B14007472.png)
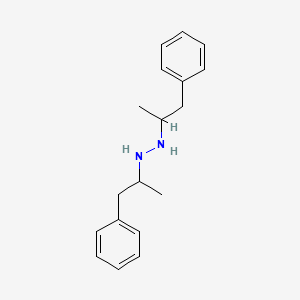
![n8-(Diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14007489.png)
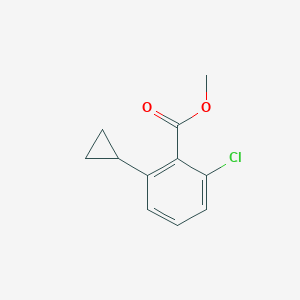
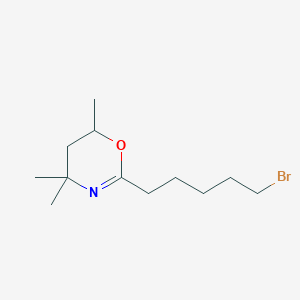


![Ethyl cyano[(E)-(4-nitrophenyl)diazenyl]acetate](/img/structure/B14007510.png)
